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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080

IMM-01 Technical Support Center

Welcome to the IMM-01 Technical Support Center. This resource is designed for researchers,
scientists, and drug development professionals working with IMM-01, a recombinant human
signal regulatory protein a (SIRPa)-Fc fusion protein. Here you will find troubleshooting guides
and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments, with
a focus on optimizing dosage for maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of IMM-017

Al: IMM-01 is a SIRPa-Fc fusion protein that targets CD47, a "don't eat me" signal
overexpressed on the surface of many cancer cells. By binding to CD47, IMM-01 blocks the
CDA47-SIRPa interaction, which in turn inhibits a downstream signaling cascade that prevents
phagocytosis. This blockade, coupled with the "eat me" signal provided by the Fc portion of
IMM-01 binding to Fcy receptors on macrophages, leads to enhanced antibody-dependent
cellular phagocytosis (ADCP) of tumor cells.[1] Additionally, IMM-01 can induce a moderate
level of antibody-dependent cell-mediated cytotoxicity (ADCC) but does not induce
complement-dependent cytotoxicity (CDC).[1]

Signaling Pathway of IMM-01 Action
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Caption: IMM-01 blocks the CD47-SIRPa "don't eat me" signal and activates the FcyR "eat me"
signal.

Q2: What is the binding affinity of IMM-01 to human CD47?

A2: In vitro binding assays have shown that IMM-01 has a strong binding affinity to human
CD47, with a reported EC50 of 0.4967 nM.[1]

Q3: What are the key in vitro functional assays to assess IMM-01 activity?

A3: The primary in vitro functional assays for IMM-01 are the Antibody-Dependent Cellular
Phagocytosis (ADCP) assay and the Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)
assay. IMM-01 has been shown to induce strong ADCP and moderate ADCC.[1]

Q4: What preclinical in vivo efficacy data is available for IMM-017?

A4: Preclinical studies in mouse xenograft models of hematological malignancies have
demonstrated the in vivo anti-tumor activity of IMM-01. For example, in a Daudi xenograft
model, IMM-01 at a dose of 5 mg/kg resulted in a tumor growth inhibition (TGI) of 97.48% on
day 24. In a Raji orthotopic model, IMM-01 alone prolonged the survival of more than 60% of
mice for 80 days.[2]

Preclinical Efficacy of IMM-01 in Mouse Models

Model Cell Line IMM-01 Dose Outcome
Xenograft Daudi 5 mg/kg 97.48% TGl at day 24
] . >60% survival at 80
Orthotopic Raiji 5 mg/kg
days
100% complete
Xenograft HL-60 Not specified remission after 2

weeks

Q5: What is the recommended dose range for IMM-01 in clinical studies?
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A5: In a first-in-human Phase | study in patients with relapsed or refractory lymphoma, IMM-01
was evaluated in dose-escalating cohorts ranging from 0.003 mg/kg to 1.0 mg/kg.[3] In a
subsequent Phase Ib/Il study in combination with tislelizumab for advanced solid tumors and
lymphoma, dose escalation of IMM-01 was evaluated at 1.0, 1.5, and 2.0 mg/kg, with 2.0
mg/kg being determined as the recommended Phase Il dose (RP2D).[4]

Clinical Dose Escalation of IMM-01

Recommended
. . . . Dose Cohorts
Clinical Trial Phase Patient Population Phase Il Dose
(mglkg)
(mglkg)
Relapsed/Refractory 0.003, 0.01, 0.05, ]
Phase | Not Applicable

Lymphoma 0.15,0.5,1.0

Advanced Solid
Phase Ib/ll 1.0,1.5,20 2.0
Tumors & Lymphoma

Q6: What are the pharmacokinetic properties of IMM-01?

A6: Preliminary pharmacokinetic data from the Phase | study showed that the terminal half-life
of IMM-01 ranged from 53.8 to 73.3 hours. The AUC (Area Under the Curve) and Cmax
(Maximum Concentration) of IMM-01 displayed nonlinear increases in the dose range of 0.05
mg/kg to 0.5 mg/kg.[3]

Pharmacokinetic Parameters of IMM-01 (Phase I)

Parameter Value Dose Range

Terminal Half-life (t1/2) 53.8 - 73.3 hours 0.05 mg/kg to 0.5 mg/kg
AUC Nonlinear increase 0.05 mg/kg to 0.5 mg/kg
Cmax Nonlinear increase 0.05 mg/kg to 0.5 mg/kg

Q7: What are the common adverse events associated with IMM-01 treatment?
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AT: In the Phase | monotherapy study, the most common treatment-related adverse events
were thrombocytopenia (54%), neutropenia (36%), pyrexia (36%), and anemia (27%). Most of
these events were grade 1 or 2.[3] In the Phase Ib/Il combination study with tislelizumab, the
most frequent grade 3-4 treatment-related adverse events included decreased lymphocyte
count, decreased white blood cell count, and decreased platelet count.[5]

Troubleshooting Guides

Issue 1: Low or no phagocytic activity in ADCP assay.

Possible Causes and Solutions

Suboptimal Effector-to-Target (E:T) Ratio:

o Solution: Titrate the E:T ratio. A common starting point is 4:1, but this may need to be
optimized for your specific cell lines.

Poor Health of Effector Cells (Macrophages):

o Solution: Ensure macrophages are properly differentiated and activated. Check viability
before starting the assay. Use fresh, healthy cells.

Low CD47 Expression on Target Cells:

o Solution: Confirm CD47 expression on your target cell line by flow cytometry. If expression
is low, consider using a different cell line or a method to upregulate CD47.

Incorrect IMM-01 Concentration:

o Solution: Perform a dose-response curve to determine the optimal concentration of IMM-
01. Start with a broad range (e.g., 0.01 to 10 pg/mL).

Issues with Labeling Dyes:

o Solution: Ensure that the fluorescent dyes used to label target and effector cells are not
affecting cell viability or function. Titrate dye concentrations and perform viability controls.

Troubleshooting Workflow for Low ADCP Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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